1-Bromo-2,2-difluoroethylene CAS number 359-08-0
1-Bromo-2,2-difluoroethylene CAS number 359-08-0
An In-depth Technical Guide to 1-Bromo-2,2-difluoroethylene (CAS 359-08-0)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 1-Bromo-2,2-difluoroethylene, a pivotal fluorinated building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical principles with practical, field-proven insights into its reactivity and application.
Introduction: The Strategic Value of the Difluorovinyl Moiety
1-Bromo-2,2-difluoroethylene (also known as 2-Bromo-1,1-difluoroethene) is a reactive olefin leveraged for the introduction of the valuable gem-difluorovinyl group (–CH=CF₂) into organic molecules.[1] The strategic incorporation of fluorine atoms can profoundly alter the physicochemical and biological properties of a compound.[2] Specifically, the 1,1-difluoroethylene moiety is highly sought after in medicinal and agrochemical research for its ability to enhance metabolic stability, modulate bioavailability, and improve target binding affinity by acting as a bioisostere for other functional groups.[1][2][3] This volatile, colorless liquid serves as a versatile intermediate for creating complex fluorinated molecules through a variety of chemical transformations.[4]
Physicochemical Properties
The unique physical properties of 1-Bromo-2,2-difluoroethylene, particularly its low boiling point, necessitate careful handling in a laboratory setting. Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 359-08-0 | [4][5] |
| Molecular Formula | C₂HBrF₂ | [4][5] |
| Molecular Weight | 142.93 g/mol | [5] |
| Boiling Point | 6 °C (279 K) | [4][6] |
| Melting Point | -115 °C | [4] |
| Density | 1.817 g/cm³ | [4][] |
| Vapor Pressure | 3270 mmHg at 25°C | [4] |
| Refractive Index | 1.344 | [4] |
| SMILES | C(=C(F)F)Br | [] |
| InChI Key | QZGNGBWAMYFUST-UHFFFAOYSA-N | [5][] |
Synthesis and Manufacturing Considerations
The synthesis of 1-Bromo-2,2-difluoroethylene is typically achieved through dehydrohalogenation reactions. For instance, dehydrobromination of 1,1-dibromo-2,2-difluoroethane in an alkaline aqueous medium is a described method.[8] Another route involves the dehalogenation of precursor molecules. The choice of synthesis route on an industrial scale is governed by factors such as precursor availability, reaction yield, and safety. Given its status as a specialized intermediate, sourcing from manufacturers with robust quality control and a transparent supply chain is critical for ensuring consistency in research and development workflows.[1]
Core Reactivity Profile
The reactivity of 1-Bromo-2,2-difluoroethylene is dominated by the interplay between the carbon-carbon double bond and the attached halogen atoms. The electron-withdrawing nature of the two fluorine atoms polarizes the molecule, while the carbon-bromine bond serves as a versatile handle for various transformations, most notably metal-catalyzed cross-coupling reactions and radical additions.
Caption: Key reactivity pathways for 1-Bromo-2,2-difluoroethylene.
Palladium-Catalyzed Cross-Coupling Reactions
This is arguably the most powerful application of 1-Bromo-2,2-difluoroethylene. The C-Br bond readily undergoes oxidative addition to a Palladium(0) complex, initiating catalytic cycles such as the Suzuki, Sonogashira, and Negishi couplings.[9][10] This allows for the direct formation of a C-C bond, attaching the difluorovinyl group to a wide array of organic fragments (aryl, vinyl, alkyl groups).
The general mechanism for a Suzuki coupling is illustrative of this process. It involves the oxidative addition of the vinyl bromide to Pd(0), followed by transmetalation with an organoboron species and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9] These reactions tolerate a broad range of functional groups, making them highly valuable in the late-stage functionalization of complex molecules.[11]
Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
Radical Reactions
The double bond in 1-Bromo-2,2-difluoroethylene can participate in radical addition reactions.[12] Under initiation by heat, light, or a chemical initiator, a radical species can add across the double bond.[13] This pathway is particularly useful for polymerization processes, where 1-Bromo-2,2-difluoroethylene can be copolymerized with other monomers, such as vinylidene fluoride (VDF), to produce fluoropolymers with tailored properties.[14] The bromine atom in the resulting polymer can then be a site for further chemical modification.
Lithiation and Nucleophilic Chemistry
Treatment with strong organolithium bases (e.g., n-butyllithium) at low temperatures can induce a metal-halogen exchange, replacing the bromine atom with lithium. This generates a highly reactive 1-bromo-2,2-difluorovinyllithium species.[15] This nucleophilic reagent can then be reacted with a variety of electrophiles, such as aldehydes and ketones, to form more complex fluorinated structures like 2-bromo-3,3-difluoroallylic acetates.[15]
Applications in Drug Discovery and Development
The primary value of 1-Bromo-2,2-difluoroethylene in a pharmaceutical context is its role as a precursor to the difluorovinyl moiety. This group is a bioisostere of an amide bond, offering improved metabolic stability against enzymatic hydrolysis.[10]
-
Metabolic Stability: Replacing a metabolically labile group with a difluorovinyl unit can significantly prolong a drug's half-life.[2]
-
Binding Affinity: The strong electronegativity of fluorine can alter the electronic profile of a molecule, potentially leading to stronger interactions with target proteins.[1]
-
Lipophilicity and Bioavailability: Strategic fluorination can fine-tune a molecule's lipophilicity, which is a critical parameter for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
It also finds use in the agrochemical industry, where the same principles of enhanced stability and efficacy are applied to create more potent and environmentally stable pesticides and herbicides.[2][3]
Field-Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize an aryl-substituted difluoroethylene.
Objective: To synthesize 1-(4-methoxyphenyl)-2,2-difluoroethylene from 1-Bromo-2,2-difluoroethylene and 4-methoxyphenylboronic acid.
Causality and System Validation: This protocol is designed as a self-validating system. The choice of a palladium catalyst with a phosphine ligand is standard for efficient C-C bond formation.[16] The base (e.g., K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[9] The solvent system (e.g., Toluene/EtOH/H₂O) is selected to ensure solubility of both organic and inorganic reagents. Successful reaction is validated by TLC and confirmed by NMR/MS analysis, which should show the disappearance of the starting vinyl bromide and the appearance of a new product with the expected mass and fluorine/proton coupling patterns.
Materials:
-
1-Bromo-2,2-difluoroethylene (CAS 359-08-0)
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-methoxyphenylboronic acid (1.2 eq.), Palladium(II) acetate (0.03 eq.), and Triphenylphosphine (0.06 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as Pd(0) species are oxygen-sensitive.
-
Solvent Addition: Add anhydrous Toluene (20 mL) and Ethanol (5 mL) to the flask via syringe. Stir the mixture to dissolve the solids.
-
Base Addition: Prepare a solution of Potassium Carbonate (3.0 eq.) in deionized water (5 mL) and add it to the reaction mixture.
-
Substrate Addition: Carefully add 1-Bromo-2,2-difluoroethylene (1.0 eq.). Due to its low boiling point (6 °C), it should be handled as a condensed gas or a cooled liquid and added via a pre-cooled syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 30 mL of diethyl ether and 30 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 1-(4-methoxyphenyl)-2,2-difluoroethylene.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
1-Bromo-2,2-difluoroethylene is a volatile, flammable, and toxic substance that requires careful handling.[4]
-
Handling: Always work in a well-ventilated fume hood.[17] Use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and suitable gloves.[18] Ground all equipment to prevent static discharge.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition.[17][19] It is classified as a flammable gas.[4]
-
Hazards: It is irritating to the eyes, respiratory system, and skin.[17] In case of exposure, seek immediate medical attention. In combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.[18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[18]
Conclusion
1-Bromo-2,2-difluoroethylene is a high-value, versatile reagent that serves as a gateway to a wide range of difluorovinyl-containing compounds. Its robust reactivity in palladium-catalyzed cross-coupling reactions has cemented its importance in the synthetic chemist's toolbox, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in advancing chemical synthesis and drug discovery.
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The Role of 2-Bromo-1,1-difluoroethylene in Advanced Chemical Synthesis. (n.d.). Retrieved from [Link]
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University of California, Riverside. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Retrieved from [Link]
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